Cas no 1803801-77-5 (2,5-Dichloro-4-nitrobenzylamine)

2,5-Dichloro-4-nitrobenzylamine 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-4-nitrobenzylamine
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- インチ: 1S/C7H6Cl2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H,3,10H2
- InChIKey: BEMMKOUIUKOCAY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1CN)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 71.8
2,5-Dichloro-4-nitrobenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000464-1g |
2,5-Dichloro-4-nitrobenzylamine |
1803801-77-5 | 97% | 1g |
1,460.20 USD | 2021-07-04 | |
Alichem | A012000464-250mg |
2,5-Dichloro-4-nitrobenzylamine |
1803801-77-5 | 97% | 250mg |
504.00 USD | 2021-07-04 | |
Alichem | A012000464-500mg |
2,5-Dichloro-4-nitrobenzylamine |
1803801-77-5 | 97% | 500mg |
863.90 USD | 2021-07-04 |
2,5-Dichloro-4-nitrobenzylamine 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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2,5-Dichloro-4-nitrobenzylamineに関する追加情報
Professional Introduction to 2,5-Dichloro-4-nitrobenzylamine (CAS No. 1803801-77-5)
2,5-Dichloro-4-nitrobenzylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1803801-77-5, belongs to the class of nitroaromatic amines and exhibits distinct chemical characteristics that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring both chloro and nitro substituents on a benzene ring, along with an amine group at the para position relative to the nitro group, contributes to its reactivity and versatility in various chemical transformations.
The synthesis of 2,5-Dichloro-4-nitrobenzylamine involves a series of carefully controlled reactions that highlight the compound's synthetic utility. The presence of both electron-withdrawing nitro and chloro groups enhances its participation in nucleophilic substitution reactions, making it a suitable precursor for further functionalization. In recent years, researchers have explored its use in the development of novel pharmaceutical agents, where its structural framework can be modified to target specific biological pathways. The compound's stability under various reaction conditions also makes it a promising candidate for industrial applications.
One of the most compelling aspects of 2,5-Dichloro-4-nitrobenzylamine is its role in medicinal chemistry. The nitro group can be reduced to an amine, which opens up possibilities for the creation of biologically active molecules. This transformation is particularly relevant in the design of antimicrobial and anti-inflammatory agents, where nitroaromatic compounds have shown promise. Additionally, the chloro substituents provide handles for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic needs.
Recent advancements in computational chemistry have further illuminated the potential of 2,5-Dichloro-4-nitrobenzylamine as a building block. Molecular modeling studies suggest that this compound can interact with biological targets in ways that could lead to innovative drug candidates. For instance, its ability to form hydrogen bonds and π-stacking interactions makes it a candidate for designing small-molecule inhibitors. These insights are derived from high-throughput virtual screening techniques, which have become increasingly sophisticated in predicting molecular interactions.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of nitroaromatic amines like 2,5-Dichloro-4-nitrobenzylamine. Preclinical studies have demonstrated that derivatives of this compound exhibit interesting pharmacological profiles. For example, modifications at the amine group can lead to compounds with enhanced solubility and bioavailability, critical factors for drug efficacy. Furthermore, the presence of both chloro and nitro groups allows for selective binding to biological receptors, reducing off-target effects.
In addition to pharmaceutical applications, 2,5-Dichloro-4-nitrobenzylamine has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing advanced polymers and coatings with tailored properties. Researchers are investigating its incorporation into conductive polymers and liquid crystals, where its electronic characteristics could be leveraged for next-generation electronic devices.
The environmental impact of using 2,5-Dichloro-4-nitrobenzylamine as an intermediate also deserves consideration. While its reactivity is advantageous in synthetic chemistry, proper handling and disposal are essential to minimize any potential ecological risks. Modern synthetic protocols emphasize green chemistry principles, ensuring that processes involving this compound are as sustainable as possible. This includes optimizing reaction conditions to reduce waste and employing catalytic methods that enhance efficiency.
Looking ahead, the future research directions for 2,5-Dichloro-4-nitrobenzylamine are promising. Continued exploration of its derivatives could lead to breakthroughs in drug discovery and material science. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into practical applications. As computational methods improve and high-throughput screening becomes more accessible, the potential for discovering new uses for this compound will only grow.
In summary,2,5-Dichloro-4-nitrobenzylamine (CAS No. 1803801-77-5) is a versatile organic molecule with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Ongoing research highlights its potential as a precursor for novel therapeutics and advanced materials alike.
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